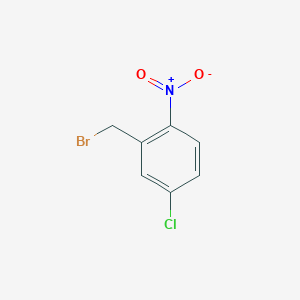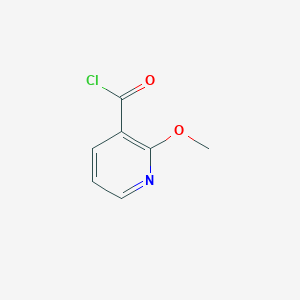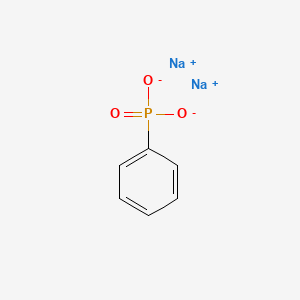
フェニルホスホン酸ナトリウム
概要
説明
Synthesis Analysis
The synthesis of water-soluble ligands related to Phenylphosphonic Acid Disodium Salt has been achieved through reactions involving phosphonic acid derivatives. For instance, a novel ligand was synthesized by reacting 2-aminoethylphosphonic acid with bis(hydroxymethyl)-diphenylphosphonium chloride in water, leading to the formation of its mono- and disodium salts under mild conditions . Similarly, the synthesis of disodium salt of a phenyl phosphate derivative was realized through a one-pot procedure involving condensation and the use of propylphosphonic anhydride . These methods provide a foundation for understanding the synthesis of Phenylphosphonic Acid Disodium Salt.
Molecular Structure Analysis
The molecular structure of compounds related to Phenylphosphonic Acid Disodium Salt has been elucidated using various analytical techniques. For example, the crystal structures of phenyl substituted bisphosphonates and their cadmium complexes were characterized by single crystal X-ray diffraction, demonstrating different types of layered structures and supramolecular interactions . The structure of a novel 2,5-difluorophenylphosphonic acid disodium salt was also characterized by X-ray single crystal diffraction analysis . These studies highlight the importance of molecular structure in determining the properties and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of Phenylphosphonic Acid Disodium Salt can be inferred from studies on similar compounds. Reactions of phenylphosphonic acid with various pyrazoles have been shown to produce salts with different supramolecular structures due to non-covalent interactions influenced by substituents on the pyrazole moieties . This suggests that Phenylphosphonic Acid Disodium Salt may also participate in reactions that lead to diverse structural outcomes based on the nature of the reactants and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Phenylphosphonic Acid Disodium Salt have been investigated. The thermal behavior of phenyl substituted bisphosphonates and their complexes was studied, providing insights into their stability and decomposition patterns . The fluorescence properties of a phenyl phosphate disodium salt were explored for its application as a probe in the determination of alkaline phosphatase activity, indicating the potential utility of Phenylphosphonic Acid Disodium Salt in biochemical assays . Additionally, the solubility and reactivity of related compounds in various solvents and under different conditions can shed light on the properties of Phenylphosphonic Acid Disodium Salt .
科学的研究の応用
充電式マグネシウム電池
フェニルホスホン酸ナトリウムは、充電式マグネシウム電池の複合スラリーコーティングされたカソードにおいて、3次元オープンチャンネルナノ構造を有するMgMn2O4の表面官能基化に使用されてきました 。この官能基化は、MgMn2O4を疎水性にするのに役立ち、非水性スラリー中の凝集体の形成を防ぐのに役立ちます。 また、充電中の副反応を抑制し、クーロン効率を向上させるのにも役立ち、これは充電式電池の性能にとって非常に重要です .
ホスフィン酸とホスホン酸の加水分解
有機化学の分野では、フェニルホスホン酸ナトリウムは、ホスフィン酸とホスホン酸の加水分解に関与しています。 このプロセスは、さまざまな化学合成の中間体として役立つホスフィン酸とホスホン酸の調製にとって重要です 。 加水分解は、酸性条件と塩基性条件の両方で起こることができ、生物活性化合物の製造において重要なステップです .
生物医学的応用
フェニルホスホン酸ナトリウムなどの化合物から誘導されたホスホン酸は、細菌感染症の治療において役割を果たします。それらは、多剤耐性菌および広範耐性菌に対して活性を持っています。 さらに、無環状ヌクレオシドホスホン酸誘導体は、DNAウイルスおよびレトロウイルス感染症の治療において重要です .
神経療法
フェニルホスホン酸ナトリウム関連化合物は、グルタミン酸およびGABAベースの中枢神経系治療薬の開発に使用されています。 これらは、てんかんや不安障害などの神経障害、および統合失調症やパーキンソン病などの脳障害に対処するために非常に重要です .
骨密度治療
フェニルホスホン酸ナトリウムから誘導された化合物、例えばドロネートは、骨のミネラル密度を高めることが知られています。 この用途は、特に骨密度が大幅に低下する骨粗鬆症などの病気の治療において関連しています .
環境役割と生化学
フェニルホスホン酸ナトリウムとその誘導体は、環境的な役割を果たし、生化学的プロセスの一部です。 それらは、自然発生するホスホン酸の化学的多様性に貢献し、さまざまな生物学的機能に関与しています .
Safety and Hazards
Phenylphosphonic Acid Disodium Salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
将来の方向性
Phosphonic acid, a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond, has been incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties . This suggests that Phenylphosphonic Acid Disodium Salt could have potential applications in various research fields including chemistry, biology, and physics .
作用機序
Target of Action
Sodium phenylphosphonate, also known as disodium phenylphosphonate or phenylphosphonic acid disodium salt, is a phosphonate compoundPhosphonates, in general, are known to interact with various biological targets .
Mode of Action
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They can also undergo hydrolysis under both acidic and basic conditions .
Biochemical Pathways
Phosphonates are known to play a role in various biological pathways . For instance, they are involved in the global phosphorus cycle and oceanic methane production .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
Phosphonates, in general, are known to have various biological activities, including antibacterial and antifungal activities .
Action Environment
It is known that phosphonates can act as phosphorus reservoirs in environments of low phosphate concentration .
特性
IUPAC Name |
disodium;dioxido-oxo-phenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQAMSDLZYQHMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500517 | |
| Record name | Disodium phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25148-85-0 | |
| Record name | Disodium phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium phenylphosphonate allow for the measurement of extracellular volume changes in tissues like the heart?
A1: Sodium phenylphosphonate is a valuable tool for this purpose due to its unique properties:
- Extracellular Localization: Research has demonstrated that sodium phenylphosphonate remains confined to the extracellular space (interstitial, vascular, and chamber spaces) when introduced to perfused organs like the rat heart []. It does not readily cross cell membranes.
- NMR Visibility: The phosphorus atom in sodium phenylphosphonate generates a distinct signal in 31P NMR spectroscopy [].
- Physiological Compatibility: Studies show that sodium phenylphosphonate, at the concentrations used, does not negatively impact myocardial energetics, contractile function, or coronary flow rate in isolated rat hearts [].
Q2: Can sodium phenylphosphonate be used to assess pH changes in different compartments of a tissue?
A2: Yes, sodium phenylphosphonate can indeed be utilized for this purpose.
- Distinct Chemical Shifts: The chemical shift of the phosphorus signal in sodium phenylphosphonate is sensitive to pH changes in the extracellular environment []. Simultaneously, the inorganic phosphate (Pi) signal within the 31P NMR spectra reflects intracellular pH changes.
- Simultaneous Measurement: This dual-signal characteristic allows for the simultaneous measurement and comparison of both intra- and extracellular pH changes in real-time during physiological events, such as ischemia and reperfusion [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



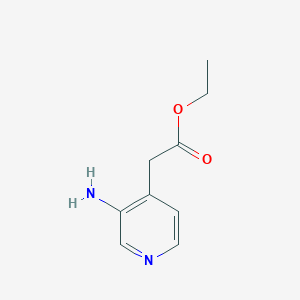
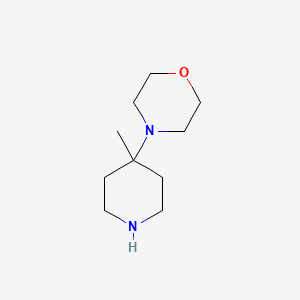



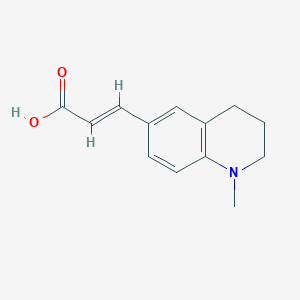

![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)
